molecular formula C9H12N2O B1364155 N~1~-(2-Methylphenyl)glycinamide CAS No. 145133-90-0

N~1~-(2-Methylphenyl)glycinamide

Cat. No. B1364155
CAS RN: 145133-90-0
M. Wt: 164.2 g/mol
InChI Key: FPOILVHVCSERPJ-UHFFFAOYSA-N
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Description

N1-(2-Methylphenyl)glycinamide is an organic compound with the empirical formula C9H12N2O . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of N1-(2-Methylphenyl)glycinamide is 164.20 . The InChI string representation of its structure is 1S/C9H12N2O/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

N1-(2-Methylphenyl)glycinamide is a solid at room temperature . Its SMILES string representation is O=C(CN)NC1=CC=CC=C1C.Br .

Scientific Research Applications

1. Synthesis and Pharmacokinetics

A study conducted by Wei Qun-chao (2013) focused on the synthesis and hypoglycemic activity of a compound closely related to N-1-(2-Methylphenyl)glycinamide, highlighting its potential in prolonging half-life while maintaining hypoglycemic activity (Wei Qun-chao, 2013).

2. Biodistribution and Brain Penetration

L. Gong (2000) investigated a compound similar to N-1-(2-Methylphenyl)glycinamide, demonstrating its ability to cross the blood-brain barrier and retain presence in the brain (L. Gong, 2000).

3. Protein Esterification Optimization

Research by Kalie A. Mix and R. Raines (2015) on a diazo scaffold derived from phenylglycinamide (similar to N-1-(2-Methylphenyl)glycinamide) showed enhanced efficiency in protein carboxyl group esterification (Mix & Raines, 2015).

4. Antinociceptive Activity in Pain Models

A study by G. Villetti et al. (2003) on N-(2-Indanyl)-glycinamide hydrochloride, a compound structurally related to N-1-(2-Methylphenyl)glycinamide, highlighted its effectiveness in inflammatory and neuropathic pain models (Villetti et al., 2003).

5. Chemical Synthesis and Applications

Fei Wen and Zheng Li (2020) explored the use of glycinamide hydrochloride in the synthesis of 2-benzylbenzaldehydes, indicating the versatility of glycinamide derivatives in chemical syntheses (Wen & Li, 2020).

6. Therapeutic Potential in Osteoporosis

Eunjin Cho et al. (2020) studied the osteoclast inhibitory activity of a novel compound, closely related to N-1-(2-Methylphenyl)glycinamide, as a potential therapeutic agent for postmenopausal osteoporosis (Cho et al., 2020).

7. Asymmetric Synthesis of Amino Acids

T. Tsunoda et al. (1993) used glycinamide derivatives in the asymmetric synthesis of α-hydroxy and α-amino acids, showing the application of glycinamide in stereoselective chemical synthesis (Tsunoda et al., 1993).

8. Modified Nucleosides Research

F. Seela et al. (1987) synthesized modified nucleosides using glycinamide, contributing to the understanding of nucleoside modifications in biochemistry (Seela et al., 1987).

9. Catalytic Synthesis of Dipeptide Derivatives

H. Ju et al. (2009) studied the alpha-chymotrypsin-catalyzed synthesis of N-Ac-Phe-Gly-NH(2), a dipeptide derivative, using glycinamide, highlighting its role in peptide chemistry (Ju et al., 2009).

10. Thermoresponsive Hydrogels for Drug Delivery

M. Boustta et al. (2014) developed thermoresponsive hydrogels using poly(N-acryloyl glycinamide), showing its potential in controlled drug delivery systems (Boustta et al., 2014).

Safety and Hazards

N1-(2-Methylphenyl)glycinamide hydrobromide is classified under GHS07. It has hazard statements H315 and H319, indicating that it can cause skin and eye irritation . Precautionary measures include P305 + P351 + P338 .

properties

IUPAC Name

2-amino-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOILVHVCSERPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388582
Record name N~1~-(2-METHYLPHENYL)GLYCINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145133-90-0
Record name N~1~-(2-METHYLPHENYL)GLYCINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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